(R,R)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV); 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

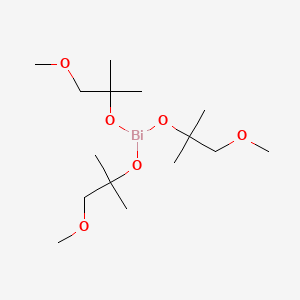

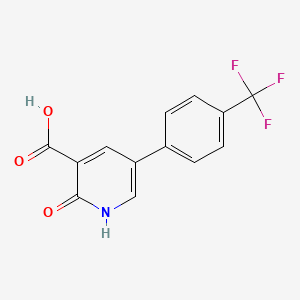

(R,R)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV); 98% is a difluorotitanium compound with a unique chemical structure and a wide range of applications in scientific research. This compound was first synthesized in 1990 by the research group of Professor K.M. Kadish at the University of California, Santa Barbara. It has since been studied extensively for its potential applications in the fields of biochemistry, physiology, and other areas of scientific research.

Applications De Recherche Scientifique

Polymerization Catalysts

This compound has been extensively studied as a catalyst in the polymerization processes, particularly for propylene and ethylene. Chiral ansa-metallocenes, including ethylenebis(tetrahydroindenyl)zirconium dichloride variants, have been supported on partially dehydroxylated silica and alumina, demonstrating their capability to polymerize propylene with narrow molecular weight distributions similar to those produced under homogeneous conditions (Collins, Kelly, & Holden, 1992). These findings highlight the potential for producing high-quality polypropylene using supported chiral ansa-metallocene catalysts.

Asymmetric Synthesis

The compound has also been applied in asymmetric synthesis, such as in the asymmetric hydrosilylation of ketones. The efficient asymmetric hydrosilylation of ketones with (R,R)-ethylenebis(tetrahydroindenyl) titanium difluoride has been realized, where aromatic and α,β-unsaturated ketones were reduced to the corresponding alcohols with high levels of enantioselectivity (Yun & Buchwald, 1999). This application underscores the potential of this compound in facilitating reactions that produce chiral molecules, which are of significant importance in pharmaceuticals and materials science.

Catalytic Applications

In addition to polymerization and asymmetric synthesis, (R,R)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV) has been utilized in various catalytic applications, demonstrating versatility across different chemical reactions. For instance, the catalytic asymmetric carbomagnesiation of unactivated alkenes with a novel, effective, and recoverable chiral zirconocene showcases the broad utility of such catalysts in organic synthesis (Bell, Whitby, Jones, & Standen, 1996).

Propriétés

IUPAC Name |

difluorotitanium;1-[2-(1,2,4,5,6,7-hexahydroinden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydro-2H-inden-2-ide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24.2FH.Ti/c1-2-7-19-14-15(13-18(19)6-1)9-10-17-12-11-16-5-3-4-8-20(16)17;;;/h11-13,15H,1-10H2;2*1H;/q-2;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPCUGIZTILQGT-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C([CH-]C=C2C1)CCC3C=C4CCCCC4=[C-]3.F[Ti]F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F2Ti-2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4-[3-cyano-6-(pyridin-2-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B6286155.png)